molecular formula C25H21N5O2 B11203162 N-(2,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(2,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11203162
M. Wt: 423.5 g/mol
InChI Key: RDHCVKIMCXYNON-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrimidobenzimidazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidobenzimidazole core, followed by the introduction of the 2,4-dimethylphenyl and pyridinyl groups. Common reagents used in these steps include various acids, bases, and solvents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE: can be compared with other pyrimidobenzimidazole derivatives, which may have similar structures but different substituents.

    Other heterocyclic compounds: Such as benzimidazoles, pyrimidines, and pyridines.

Uniqueness

The uniqueness of N-(2,4-DIMETHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific combination of functional groups and the resulting biological activities. Its structure allows for specific interactions with molecular targets, which may not be possible with other similar compounds.

Properties

Molecular Formula

C25H21N5O2

Molecular Weight

423.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C25H21N5O2/c1-16-10-11-18(17(2)13-16)27-23(31)15-29-21-8-3-4-9-22(21)30-24(32)14-20(28-25(29)30)19-7-5-6-12-26-19/h3-14H,15H2,1-2H3,(H,27,31)

InChI Key

RDHCVKIMCXYNON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=N5)C

Origin of Product

United States

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